molecular formula C33H31BrClN5O4 B12404959 Antibacterial agent 91

Antibacterial agent 91

Cat. No.: B12404959
M. Wt: 677.0 g/mol
InChI Key: ZYFJIAPGOHYCRC-FQPFMHBPSA-N
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Description

Antibacterial agent 91 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial infections and prevent the spread of harmful bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antibacterial agent 91 involves several steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The final product is then purified using techniques like crystallization, distillation, and chromatography to ensure it meets the required standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

Antibacterial agent 91 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Scientific Research Applications

Antibacterial agent 91 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics.

    Biology: It is used to study the effects of antibacterial agents on bacterial cell walls and membranes.

    Medicine: It is used in the development of new antibiotics and treatments for bacterial infections.

    Industry: It is used in the formulation of disinfectants, preservatives, and other antibacterial products.

Mechanism of Action

The mechanism of action of Antibacterial agent 91 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Comparison with Similar Compounds

Antibacterial agent 91 is unique in its structure and mechanism of action compared to other antibacterial agents. Similar compounds include:

    Penicillin: Targets bacterial cell wall synthesis but has a different core structure.

    Tetracycline: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

    Ciprofloxacin: Inhibits bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication.

This compound stands out due to its specific targeting of peptidoglycan synthesis and its effectiveness against a broad spectrum of bacterial strains.

Properties

Molecular Formula

C33H31BrClN5O4

Molecular Weight

677.0 g/mol

IUPAC Name

(2S,3R)-2-amino-N-[(1R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)propanoylamino]-1-(3-naphthalen-2-ylphenyl)ethyl]-3-hydroxybutanamide

InChI

InChI=1S/C33H31BrClN5O4/c1-19(41)31(36)32(43)39-29(24-8-4-7-22(14-24)23-10-9-20-5-2-3-6-21(20)13-23)17-37-30(42)11-12-40-18-38-28-16-26(34)27(35)15-25(28)33(40)44/h2-10,13-16,18-19,29,31,41H,11-12,17,36H2,1H3,(H,37,42)(H,39,43)/t19-,29+,31+/m1/s1

InChI Key

ZYFJIAPGOHYCRC-FQPFMHBPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Br)C3=CC=CC(=C3)C4=CC5=CC=CC=C5C=C4)N)O

Canonical SMILES

CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Br)C3=CC=CC(=C3)C4=CC5=CC=CC=C5C=C4)N)O

Origin of Product

United States

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